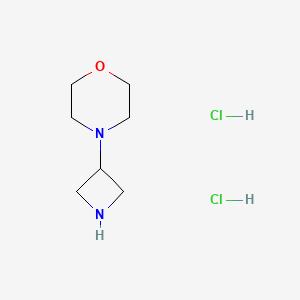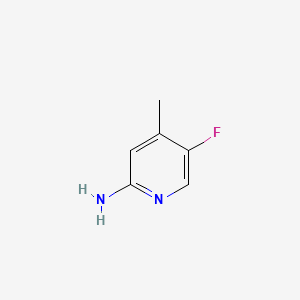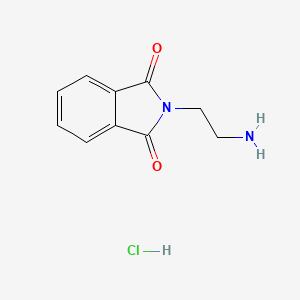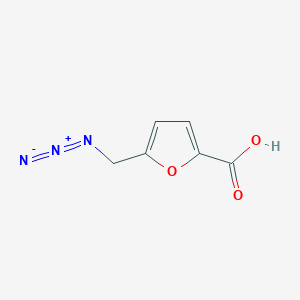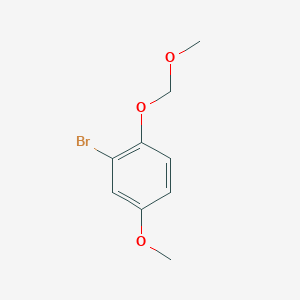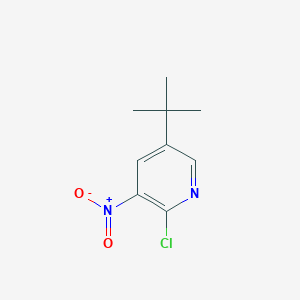
5-(tert-Butyl)-2-chloro-3-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-(tert-Butyl)-2-chloro-3-nitropyridine is not directly mentioned in the provided papers. However, the papers do discuss related compounds and ligands that share structural motifs, such as the tert-butyl group and pyridine derivatives. For instance, paper describes the synthesis and characterization of 4'-tert-butyl-2,2':6',2''-terpyridine, a ligand that includes a sterically demanding tert-butyl group similar to the one in the compound of interest. This ligand is noted for its solubilizing properties and its ability to prevent typical face-to-face π-interactions due to the bulky alkyl substituents.
Synthesis Analysis
The synthesis of related compounds involves the use of tert-butyl groups and pyridine structures. In paper , the synthesis of 4'-tert-butyl-2,2':6',2''-terpyridine is detailed, highlighting the use of a sterically demanding tert-butyl group. Similarly, paper and discuss the synthesis of Schiff base compounds starting from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehydes. These methods could provide insights into potential synthetic routes for 5-(tert-Butyl)-2-chloro-3-nitropyridine, considering the structural similarities.
Molecular Structure Analysis
The molecular structures of the compounds discussed in the papers are characterized using various techniques, including X-ray crystallography and spectroscopic methods. For example, paper and describe the crystal and molecular structure of a dihydrothieno[2,3-c]pyridine derivative, which is stabilized by intramolecular hydrogen bonds. Paper also discusses the molecular packing in the solid state of 4'-tert-butyl-2,2':6',2''-terpyridine, which is influenced by the tert-butyl substituent. These analyses are relevant for understanding the potential molecular structure of 5-(tert-Butyl)-2-chloro-3-nitropyridine.
Chemical Reactions Analysis
The papers provide information on the reactivity of related compounds. For instance, paper describes the synthesis of nitrosylruthenium complexes by reacting alkoxo complexes with acids, leading to various geometrical isomers. Although not directly related to 5-(tert-Butyl)-2-chloro-3-nitropyridine, these reactions showcase the reactivity of pyridine derivatives in the presence of metal centers and could be indicative of the types of chemical reactions that the compound of interest might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds in the papers are inferred from their synthesis, characterization, and molecular structure. For example, the sterically demanding tert-butyl group in paper is suggested to be slightly electron-releasing based on cyclic voltammetric data. The intramolecular hydrogen bonding described in paper and could also suggest similar properties for 5-(tert-Butyl)-2-chloro-3-nitropyridine, such as solubility and stability. However, without direct data on the compound of interest, these properties are speculative.
Aplicaciones Científicas De Investigación
Application 1: NMR Studies of Macromolecular Complexes
- Summary of Application : The tert-butyl group has been used as a probe for NMR studies of macromolecular complexes . This strategy has been applied to analyze presynaptic complexes involved in neurotransmitter release .
- Methods of Application : The tert-butyl groups were attached at single cysteines of fragments of synaptotagmin-1, complexin-1 and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide or tert-butyl acrylate .
- Results or Outcomes : The tert-butyl resonances of the tagged proteins were generally sharp and intense, although tert-butyl groups attached with BDSNB had a tendency to exhibit somewhat broader resonances .
Application 2: Preparation of Sterically Hindered Sulfonated Catechol
- Summary of Application : The sterically hindered sulfonated catechol, namely the barium salt of 5-(tert-butyl)-2,3-dihydroxybenzenesulfonic acid, was prepared by the direct sulfonation of 4-tert-butylcatechol .
- Methods of Application : The procedure involved the direct sulfonation of 4-tert-butylcatechol by concentrated sulfuric acid . The procedure is green and atom-economic, providing the desired product in high yield after simple purification .
- Results or Outcomes : The resulting product was characterized by the 1H and 13C nuclear magnetic resonance (NMR) and ESI-high resolution mass spectrometry (ESI-HRMS) .
Application 3: Impact on Biopharmaceutical Formulations
- Summary of Application : The use of tert-butyl alcohol for the lyophilization of pharmaceuticals has seen an uptick over the past years . Its advantages include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .
- Methods of Application : This work investigates the interactions between two model proteins, namely, lactate dehydrogenase and myoglobin, and various excipients (mannitol, sucrose, 2-hydroxypropyl-β-cyclodextrin and Tween 80) in the presence of tert-butyl alcohol .
- Results or Outcomes : Both experiments and simulations revealed that tert-butyl alcohol had a detrimental impact on the recovery of the two investigated proteins .
Application 4: Chemical Transformations
- Summary of Application : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications . Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .
- Methods of Application : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .
- Results or Outcomes : The way through to its possible application in biocatalytic processes is described .
Application 5: Production of Methyl tert-butyl Ether (MTBE) and Ethyl tert-butyl Ether (ETBE)
- Summary of Application : Tert-butyl alcohol is a chemical intermediate used to produce methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) by reaction with methanol and ethanol, respectively .
- Methods of Application : The production of MTBE and ETBE involves the reaction of tert-butyl alcohol with methanol and ethanol, respectively .
- Results or Outcomes : The resulting products, MTBE and ETBE, are widely used as gasoline additives .
Application 6: Impact on Biopharmaceutical Formulations
- Summary of Application : The use of tert-butyl alcohol for the lyophilization of pharmaceuticals has seen an uptick over the past years . Its advantages include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .
- Methods of Application : This work investigates the interactions between two model proteins, namely, lactate dehydrogenase and myoglobin, and various excipients (mannitol, sucrose, 2-hydroxypropyl-β-cyclodextrin and Tween 80) in the presence of tert-butyl alcohol .
- Results or Outcomes : Both experiments and simulations revealed that tert-butyl alcohol had a detrimental impact on the recovery of the two investigated proteins .
Propiedades
IUPAC Name |
5-tert-butyl-2-chloro-3-nitropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-9(2,3)6-4-7(12(13)14)8(10)11-5-6/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDWBUGKMKWHDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(N=C1)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(tert-Butyl)-2-chloro-3-nitropyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


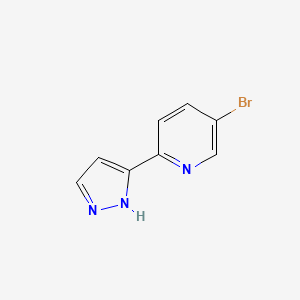


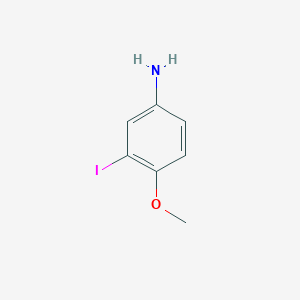


![6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1291591.png)
